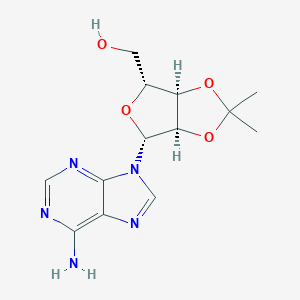

2',3'-O-Isopropylideneadenosine

概述

描述

2',3'-O-Isopropylideneadenosine is a chemically modified nucleoside in which the 2' and 3' hydroxyl groups of the ribose moiety are protected with an isopropylidene group. This modification enhances the compound’s stability and alters its reactivity, making it a versatile intermediate in organic synthesis and drug development . The compound (CAS: 362-75-4, molecular formula: C₁₃H₁₇N₅O₄) is commercially available with ≥98% purity and is widely used in the synthesis of antiviral agents, enzyme inhibitors, and fluorescent ligands . Its structural rigidity, conferred by the isopropylidene group, flattens the sugar ring and shifts the syn-anti equilibrium of the adenine base, influencing both chemical behavior and biological interactions .

准备方法

合成路线和反应条件: 2’,3’-O-异丙基亚甲基腺苷的合成通常涉及在酸性催化剂存在下,腺苷与丙酮的反应。 该反应通过形成环状缩醛而进行,保护了 2’ 和 3’ 羟基 .

工业生产方法: 2’,3’-O-异丙基亚甲基腺苷的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,例如温度、溶剂和催化剂浓度,以最大限度地提高产率和纯度 .

化学反应分析

反应类型: 2’,3’-O-异丙基亚甲基腺苷经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或醛。

还原: 还原反应可以将其转化为醇或其他还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用硼氢化钠和氢化铝锂等还原剂。

取代: 在各种条件下使用卤化物和亲核试剂等试剂.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生酮或醛,而还原可以产生醇 .

科学研究应用

Organic Synthesis Intermediate

Role in Synthesis : IPA serves as a crucial intermediate in the synthesis of nucleosides and nucleotides. Its protective group allows for selective modifications at the 5' and 1' positions of adenosine without affecting the ribose moiety. This property is particularly useful in the development of complex nucleoside analogs used in therapeutic applications .

Case Study : A study demonstrated the synthesis of novel cofactor mimics from IPA, which involved multiple synthetic steps leading to significant yields. The unorthodox methods employed, such as phthalimide cleavage, showcased IPA's versatility as a scaffold for chemical modifications .

Enzymatic Synthesis of RNA Oligonucleotides

Biocatalytic Approaches : Recent research has highlighted IPA's compatibility with template-independent RNA polymerases, allowing for efficient coupling reactions in RNA synthesis. This method addresses the limitations of traditional solid-phase synthesis by enabling the production of chemically modified RNA oligonucleotides .

Findings : The use of 2',3'-O-isopropylidene-protected ribonucleotides was shown to be well-tolerated by polymerases, facilitating rapid enzymatic reactions essential for developing new RNA-based therapeutics .

Medicinal Chemistry

Therapeutic Potential : IPA and its derivatives have been investigated for their potential therapeutic effects. For instance, studies have explored their roles in modulating enzymatic activity related to adenosine deaminase (ADA) and adenylate deaminase (AMPDA), both crucial for nucleotide metabolism. The protective group influences the compounds' stability and reactivity under different pH conditions, which is vital for drug design .

Application Example : Research has indicated that modifications at the 2',3' positions can enhance the selectivity and efficacy of drugs targeting specific biological pathways, making IPA a valuable component in pharmaceutical development .

Structural Studies

Crystallography Insights : Structural studies using X-ray crystallography have provided insights into the molecular conformations of IPA derivatives, revealing important information about their interactions and stability. Such studies are fundamental for understanding how structural variations can affect biological activity and therapeutic outcomes .

Summary Table of Applications

作用机制

2’,3’-O-异丙基亚甲基腺苷的作用机制涉及它与特定分子靶标和途径的相互作用。异丙基亚甲基基团保护核糖部分,允许在其他位置进行选择性反应。 这种保护增强了化合物的稳定性和反应性,使其成为生物化学研究中一种有价值的工具 .

类似化合物:

- 2’,3’-O-异丙基亚甲基鸟苷

- 2’,3’-O-异丙基亚甲基尿苷

- 2-碘腺苷

比较: 2’,3’-O-异丙基亚甲基腺苷由于其特定的保护基团而独一无二,该基团提供了稳定性和反应性。 与类似化合物相比,它在选择性和合成简便性方面提供了独特的优势 .

相似化合物的比较

Structural and Conformational Differences

8-Bromo-2',3'-O-Isopropylideneadenosine

- Structural Features: X-ray crystallography reveals two distinct conformations.

- Comparison: The bromine atom at C8 disrupts base-stacking interactions observed in adenosine derivatives. Unlike the parent compound, bromination increases steric bulk, altering crystal packing and reducing enzymatic recognition .

5'-O-Acetyl-2',3'-O-Isopropylideneadenosine

- Modification : The 5'-OH is acetylated, enhancing lipophilicity.

- Impact: This derivative shows improved solubility in organic solvents (e.g., DCM:MeOH 20:1) compared to the parent compound, facilitating its use in CuAAC click chemistry for triazole-adenosine analog synthesis .

2',3'-O-Isopropylidene-5'-oxo-8,5'-cycloadenosine

- Unique Feature : The 5'-oxo-8,5'-cyclo structure introduces a rigid bicyclic framework.

- Application: This derivative is a key intermediate in synthesizing chain-lengthened adenosines for vitamin B12 conjugates, highlighting its utility in macrocyclic chemistry .

Mitsunobu Reactions

- Efficiency: The isopropylidene group stabilizes the ribose ring during Mitsunobu reactions, enabling high-yield (60–87%) substitutions at the 5' position. In contrast, unprotected adenosine derivatives often require additional steps to prevent side reactions .

- Example: Synthesis of 5'-azido-2',3'-O-isopropylideneadenosine achieves 56–81% yield via SN2 displacement, outperforming analogous benzoylated derivatives, which suffer from elimination side reactions .

Photooxidation Studies

- N⁶-Substituent Effects: N⁶-Benzoyl and N⁶-methyl derivatives of 2',3'-O-isopropylideneadenosine exhibit reduced photooxidation rates compared to the parent compound. The electron-withdrawing benzoyl group stabilizes the adenine ring, delaying radical formation .

Uptake and Metabolism in Hepatoma Cells

- Comparative Data: Compound Uptake Rate Deamination Rate Adenosine Low High this compound High Negligible

Enzymatic Stability

- The isopropylidene group prevents hydrolysis by esterases and phosphorylases, extending half-life in biological systems. In contrast, 5'-O-tosyl derivatives are prone to nucleophilic substitution, limiting their utility .

Physicochemical Properties

| Property | This compound | 5'-O-Acetyl Derivative | 8-Bromo Derivative |

|---|---|---|---|

| Solubility (H₂O) | 13.6 mg/mL | 24.6 mg/mL | Insoluble |

| Log P | -1.36 (ESOL) | -0.98 (ESOL) | 0.45 (ESOL) |

| Melting Point | 221–222°C | 165–167°C | 198–200°C |

| Synthetic Accessibility | 4.37 | 3.89 | 5.12 |

生物活性

2',3'-O-Isopropylideneadenosine (IPA) is a nucleoside analog derived from adenosine, characterized by the presence of isopropylidene groups at the 2' and 3' positions of the ribose sugar. This modification enhances its stability and biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 307.31 g/mol

- Melting Point : 221-222 °C

- Density : 1.8±0.1 g/cm³

The biological activity of this compound primarily involves its interaction with various cellular targets, including:

- Nucleoside Transporters : IPA is known to modulate the uptake and metabolism of adenosine in cells, influencing signaling pathways related to cell proliferation and apoptosis.

- Enzymatic Interactions : It acts as a substrate for enzymes involved in nucleoside metabolism, such as adenosine deaminase, which can affect the levels of intracellular cyclic AMP (cAMP) and other second messengers .

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : IPA has been shown to inhibit cancer cell proliferation in various studies. For example, in vitro studies demonstrated that it significantly reduced the viability of hepatoma cells compared to adenosine .

- Vasodilatory Effects : Similar to other adenosine analogs, IPA acts as a smooth muscle vasodilator, which may have implications for cardiovascular therapies .

- Neuroprotective Effects : Research indicates that IPA may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Antitumor Efficacy

A study published in the Journal of Natural Products reported that this compound exhibited cytotoxic effects against various tumor cell lines. The compound was evaluated using an IC50 assay, revealing values significantly lower than those for adenosine, indicating a higher potency against tumor cells .

Mechanistic Insights

Further mechanistic studies demonstrated that IPA's antitumor effects are mediated through modulation of cAMP levels and subsequent activation of protein kinase pathways that lead to apoptosis in cancer cells . Additionally, its role as a substrate for deaminases suggests that it may influence the metabolic pathways critical for tumor growth.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2',3'-O-Isopropylideneadenosine and its intermediates?

- Answer : The synthesis typically involves protecting adenosine's 2'- and 3'-hydroxyl groups using 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid in DMF). For intermediates like 8-bromo derivatives, bromination is performed using bromine in dioxane/Na₂HPO₄ or NaOAc buffer, though yields may vary depending on reaction optimization . Purification often involves column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization.

Q. How is the structural integrity of this compound validated after synthesis?

- Answer : Key methods include:

- 1H/13C NMR : Assign peaks for the isopropylidene group (δ ~1.3–1.5 ppm for methyl protons) and ribose protons (e.g., H(1') at δ 5.8–6.2 ppm). Syn-anti conformational equilibrium can be analyzed via H(2') chemical shifts .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) confirm purity (>95%).

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular mass (e.g., [M+H]+ at m/z 308.3).

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid contact with strong oxidizers (e.g., peroxides, HNO₃) and moisture. Stability studies suggest decomposition occurs above 40°C, releasing CO₂ and sulfur oxides .

Advanced Research Questions

Q. How can conflicting data on the bromination efficiency of this compound be resolved?

- Answer : Discrepancies in bromination yields (e.g., using Br₂ in dioxane vs. NaOAc buffer) may arise from pH sensitivity. Optimize by:

- Monitoring reaction progress via TLC (Rf shift from 0.5 to 0.7 in EtOAc/hexane).

- Adjusting Br₂ stoichiometry (1.2–1.5 eq.) and reaction time (2–6 hr).

- Using NBS (N-bromosuccinimide) as a milder alternative .

Q. What advanced techniques characterize the syn-anti conformational dynamics of this compound?

- Answer : Dynamic NMR in solvents like DMSO-d₆ or CDCl₃ reveals solvent-dependent equilibria. For example:

- In DMSO: 80% anti conformer (H(2') δ 5.2 ppm) vs. 20% syn (δ 5.45 ppm).

- In CDCl₃: 50% anti (δ 5.0 ppm) due to reduced polarity.

- Variable-temperature NMR (VT-NMR) quantifies energy barriers (ΔG‡) between conformers .

Q. What strategies mitigate decomposition during functionalization at the 5'-position of this compound?

- Answer : For carbamate or phosphate introduction:

- Carbamoylation : React with CDI (1,1'-carbonyldiimidazole) and methylamine in anhydrous THF at 0°C, followed by deprotection with HOAc/water .

- Phosphorylation : Use methyl dichlorophosphate with n-BuLi at −78°C. Protect intermediates with tetrahydropyranyl (THP) groups to prevent side reactions .

Q. How do steric effects from the isopropylidene group influence reactivity in cross-coupling reactions?

- Answer : The isopropylidene moiety restricts ribose ring flexibility, favoring reactions at the 5'- or 8-position. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids (1.5 eq.) in THF/H₂O (3:1) at 60°C.

- Monitor regioselectivity via HPLC-MS, as steric hindrance may reduce yields at the 2'-position .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C₁₃H₁₇N₅O₄ | |

| Melting point | 221–222°C | |

| Molar mass | 307.30 g/mol | |

| Solubility | DMSO > 50 mg/mL; H₂O < 1 mg/mL | |

| Stability | Decomposes above 40°C; avoid oxidizers |

Table 2 : Syn vs. Anti Conformer Populations in Different Solvents

| Solvent | % Anti Conformer | % Syn Conformer | Method | Reference |

|---|---|---|---|---|

| DMSO-d₆ | 80% | 20% | 1H NMR | |

| CDCl₃ | 50% | 50% | 1H NMR | |

| H₂O | 90% | 10% | Dynamic NMR |

属性

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCLUOXEZAHUNS-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-75-4 | |

| Record name | 2′,3′-O-Isopropylideneadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-isopropylideneadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。